molecular formula C18H16Cl2N2O4S3 B11408116 N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine

N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine

Cat. No.: B11408116
M. Wt: 491.4 g/mol
InChI Key: PTGXJDXTNIYFKM-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine is a synthetic organic compound that belongs to the thiazole class of chemicals. Thiazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the sulfonyl and chlorobenzyl groups. Common reagents used in these reactions include sulfur, chlorobenzyl chloride, and ethylsulfonyl chloride. Reaction conditions often involve the use of solvents like dichloromethane or toluene and catalysts such as triethylamine.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions but optimized for efficiency and yield. This may include the use of continuous flow reactors and automated systems to control reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the sulfonyl groups.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups such as amines or ethers.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its biological activity, including antimicrobial and anticancer properties.

    Medicine: Potential use in drug development for treating various diseases.

    Industry: May be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-1,3-thiazol-5-amine
  • N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(methylsulfonyl)-1,3-thiazol-5-amine

Uniqueness

N-(4-chlorobenzyl)-4-[(4-chlorophenyl)sulfonyl]-2-(ethylsulfonyl)-1,3-thiazol-5-amine is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C18H16Cl2N2O4S3

Molecular Weight

491.4 g/mol

IUPAC Name

N-[(4-chlorophenyl)methyl]-4-(4-chlorophenyl)sulfonyl-2-ethylsulfonyl-1,3-thiazol-5-amine

InChI

InChI=1S/C18H16Cl2N2O4S3/c1-2-28(23,24)18-22-17(29(25,26)15-9-7-14(20)8-10-15)16(27-18)21-11-12-3-5-13(19)6-4-12/h3-10,21H,2,11H2,1H3

InChI Key

PTGXJDXTNIYFKM-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)C1=NC(=C(S1)NCC2=CC=C(C=C2)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

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